

"Allopumiliotoxin 267a CAS number and chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allopumiliotoxin 267a*

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Allopumiliotoxin 267A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a potent neurotoxic alkaloid belonging to the allopumiliotoxin class of compounds.^[1] Originally isolated from the skin secretions of poison dart frogs of the family Dendrobatidae, this complex molecule plays a crucial role in the chemical defense mechanisms of these amphibians.^[1] Notably, **Allopumiliotoxin 267A** is not directly sequestered from the frog's diet but is rather a metabolic product of another dietary alkaloid, Pumiliotoxin 251D.^{[1][2]} This biotransformation results in a significant increase in toxicity, with **Allopumiliotoxin 267A** being approximately five times more potent than its precursor.^{[1][3]} Its activity as a modulator of voltage-gated sodium channels makes it a subject of interest in neuropharmacology and drug discovery. This document provides a detailed technical guide on the chemical properties, biological activity, and experimental methodologies related to **Allopumiliotoxin 267A**.

Chemical Properties

Allopumiliotoxin 267A is a saturated indolizidine alkaloid with a molecular formula of $C_{16}H_{29}NO_2$.^[4] Its chemical structure and properties are summarized in the table below.

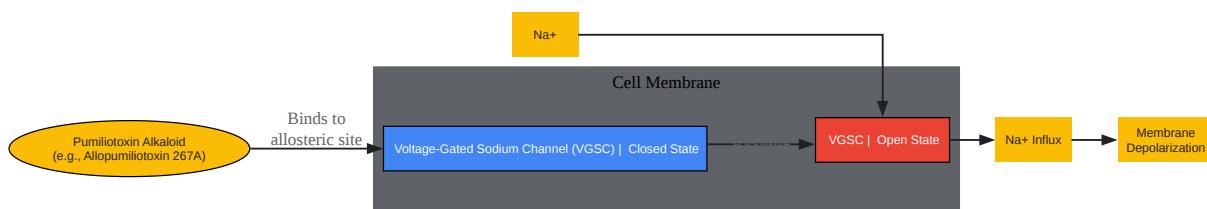
Property	Value	Reference
CAS Number	73376-38-2	[4]
Molecular Formula	C ₁₆ H ₂₉ NO ₂	[4]
Molecular Weight	267.41 g/mol	[4]
IUPAC Name	(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol	[4]
Synonyms	(+)-Allopumiliotoxin 267A, allo-pumiliotoxin 267A, APTX 267A	[4]

Biological Activity and Mechanism of Action

The toxicity of **Allopumiliotoxin 267A** is attributed to its effects on the central and peripheral nervous systems, as well as the cardiac system.[\[4\]](#) The primary molecular target of the pumiliotoxin class of alkaloids is the voltage-gated sodium channel (VGSC).[\[5\]](#)[\[6\]](#)

Pumiliotoxins act as positive modulators of VGSCs, meaning they enhance the channel's activity.[\[5\]](#)[\[6\]](#) This is achieved by binding to a specific site on the channel protein, which is allosterically coupled to other toxin-binding sites.[\[7\]](#)[\[8\]](#) This binding promotes the open state of the channel, leading to an increased influx of sodium ions into the cell. The sustained depolarization disrupts normal nerve impulse transmission, leading to the observed neurotoxic and cardiotoxic effects. While the broader class of pumiliotoxins are known to be positive modulators, it is worth noting that the precursor, pumiliotoxin 251D, has been shown to inhibit Na⁺ influx through mammalian VGSCs.[\[6\]](#) Allopumiliotoxins may also affect potassium channels and inhibit calcium-dependent ATPase.[\[4\]](#)

The following diagram illustrates the proposed mechanism of action of pumiliotoxin-class alkaloids on a voltage-gated sodium channel.

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Caption: Proposed mechanism of pumiliotoxin action on voltage-gated sodium channels.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological study of **Allopumiliotoxin 267A** are extensive. The following sections provide summaries of key methodologies based on published literature.

Total Asymmetric Synthesis of (+)-Allopumiliotoxin 267A

A concise and highly stereoselective asymmetric synthesis of (+)-**Allopumiliotoxin 267A** has been reported by Comins et al. (2001).^[9] The synthesis utilizes an enantiopure dihydropyridone as a key building block and is completed in 10 steps from readily available starting materials.^[9]

Key Steps in the Synthesis:

- Formation of the Indolizidine Core: The synthesis begins with the regio- and stereospecific addition of an alkynyllithium to a 1-acylpyridinium salt of a trisubstituted pyridine.^[4]
- Stereocontrolled Hydroxylation: An axial acetoxylation of an indolizidinone intermediate is achieved with lead tetraacetate ($Pb(OAc)_4$).^[4]
- Diol Formation: A one-pot reduction of an intermediate provides the desired diol with high stereoselectivity at the C-7 position.^[4]

- Side Chain Attachment: The final alkylidene side chain is introduced via a modified literature procedure to yield (+)-**Allopumiliotoxin 267A**.[\[4\]](#)

Note: For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, readers are directed to the original publication: Comins, D. L., et al. (2001). *Organic Letters*, 3(3), 469-471.

Biosynthesis and Analysis in *Dendrobates tinctorius*

The metabolic conversion of Pumiliotoxin 251D to **Allopumiliotoxin 267A** has been demonstrated in the poison frog *Dendrobates tinctorius*.[\[2\]](#) The following protocol is a summary of the methodology used in these feeding studies.

1. Alkaloid Administration:

- Lab-reared (non-toxic) adult female *Dendrobates tinctorius* are housed individually.[\[2\]](#)
- An experimental group is fed a solution of 0.01% Pumiliotoxin 251D and 0.01% decahydroquinoline (DHQ) in 1% ethanol. A control group receives only 0.01% DHQ in 1% ethanol.[\[2\]](#)
- Each frog is administered 15 µL of the respective solution daily for five days via oral pipetting.[\[10\]](#)

2. Sample Collection and Preparation:

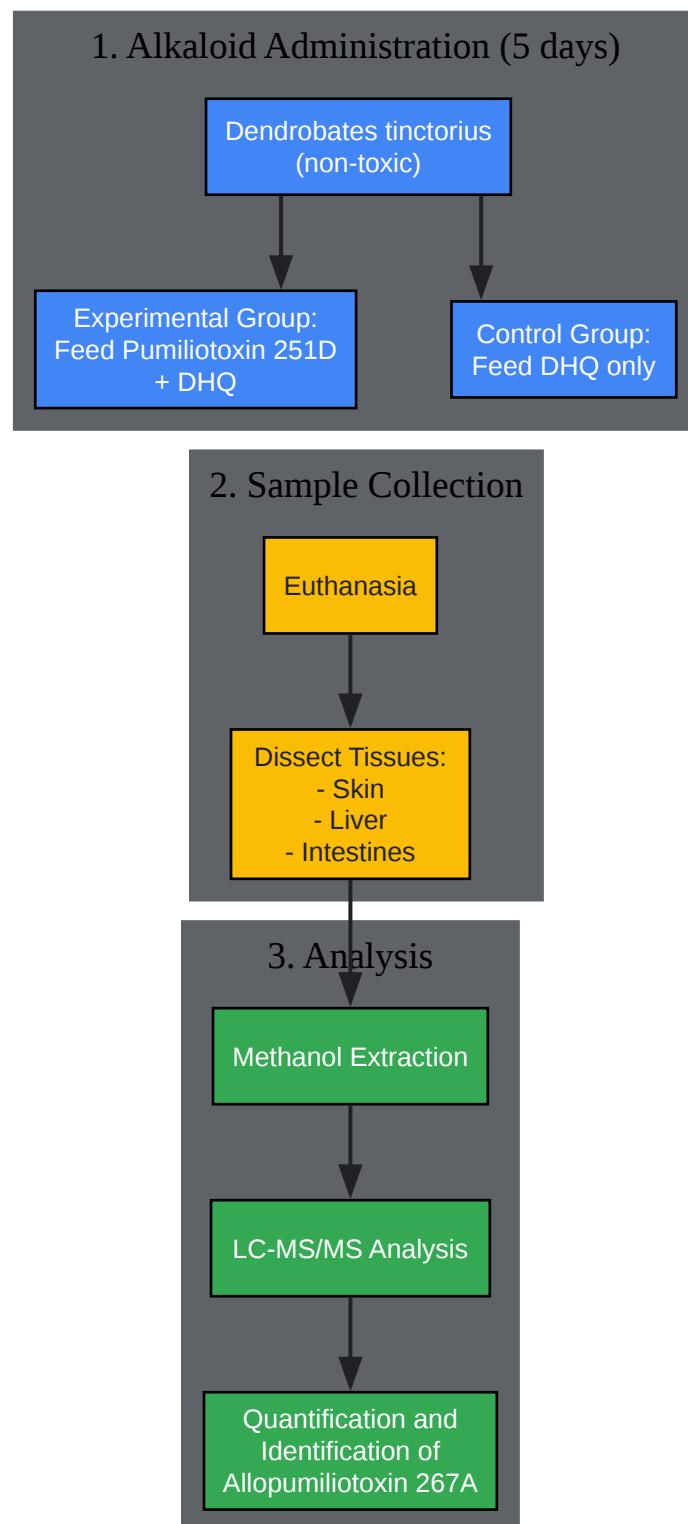
- On the fifth day, frogs are euthanized, and tissues (dorsal skin, liver, intestines) are dissected and stored in Trizol.[\[10\]](#)

3. Alkaloid Extraction and Analysis:

- Alkaloids are extracted from the tissues using a methanol-based extraction method.[\[11\]](#)
- The extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[10\]](#)
- A QE+ mass spectrometer coupled to an Ultimate3000 LC system is used for analysis.[\[10\]](#)

- Separation is achieved on a Gemini C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[10]
- Quantification is performed using accurate mass. **Allopumiliotoxin 267A** is identified by its accurate mass and by comparing its MS/MS fragmentation pattern to that of Pumiliotoxin 251D.[10]

The following diagram outlines the experimental workflow for studying the metabolism of Pumiliotoxin 251D in poison frogs.



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Caption: Experimental workflow for frog feeding and alkaloid analysis.

Conclusion

Allopumiliotoxin 267A is a fascinating and potent natural product with significant biological activity. Its role as a modulator of voltage-gated sodium channels continues to make it a valuable tool for neurobiological research. The synthetic and analytical methods described herein provide a foundation for further investigation into the pharmacology of this complex alkaloid and its potential as a lead compound in drug development programs. Further research into its specific interactions with different isoforms of sodium and potassium channels will be crucial for a more complete understanding of its mechanism of action.

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- To cite this document: BenchChem. ["Allopumiliotoxin 267a CAS number and chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1235723#allopumiliotoxin-267a-cas-number-and-chemical-properties>

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